2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-24-17-5-3-2-4-15(17)20-18(22)11-14-10-16(23-21-14)12-6-8-13(19)9-7-12/h2-10H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCWSFPOLPJRBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(4-fluorophenyl)isoxazol-3-yl)-N-(2-(methylthio)phenyl)acetamide (CAS Number: 953202-68-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 355.3 g/mol. The structure features an isoxazole ring substituted with a fluorophenyl group and a methylthio phenyl acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.3 g/mol |
| CAS Number | 953202-68-1 |
Anticancer Properties
Recent studies have indicated that derivatives of isoxazole compounds exhibit significant anticancer activity. For instance, similar compounds have shown moderate antineoplastic activity against various cancer cell lines, including TK-10 (renal cancer) and HT-29 (colon cancer) cells . The mechanism of action often involves the inhibition of specific pathways associated with tumor growth.
Antimicrobial Activity
The biological activity of this compound has also been explored in the context of antimicrobial properties. Studies on related compounds have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infections .
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit enzymes linked to various diseases. For example, some isoxazole derivatives have been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, which is a target for immunosuppressive therapies .
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
The biological activity of this compound is hypothesized to involve:
- Receptor Modulation : Interaction with specific cellular receptors leading to altered signaling pathways.
- Enzyme Inhibition : Targeting enzymes critical for cellular proliferation or survival.
Comparison with Similar Compounds
Structural Analogues from Thiadiazole-Acetamide Series ()
Compounds 5e–5m () share the acetamide-thiadiazole core but differ in substituents. Key comparisons include:
Key Observations :
- Substituent Effects : The target compound’s 4-fluorophenyl isoxazole replaces the thiadiazole-thioether systems in 5e–5m. Fluorine’s electronegativity may improve binding specificity compared to chlorine or methoxy groups in analogs .
- Thermal Stability : Melting points of analogs correlate with crystallinity; the target compound’s absence of a thiadiazole ring might reduce rigidity, affecting its melting behavior .
Thiazolidinone-Based Derivatives ()
Compounds 2–11 () incorporate thiazolidinone cores with arylpyrazole or ethoxymethylene substituents.
Structural and Functional Differences :
- Core Heterocycle: The target compound’s isoxazole ring is a bioisostere for thiazolidinones but offers distinct electronic profiles.
- Pharmacological Targets: Thiazolidinone derivatives often target enzymes like cyclooxygenase (COX) or kinases, whereas the acetamide-isoxazole scaffold may favor protease or receptor tyrosine kinase inhibition .
Thiazol-Oxazolidinone Hybrids ()
Compounds l and m () include complex oxazolidinone-thiazol frameworks with ureido and carbamate groups.
Comparative Analysis :
- Lipophilicity : The target compound’s methylthio group increases lipophilicity (logP ~3.5 estimated) compared to polar carbamates (logP ~1.8–2.5 in l/m), impacting membrane permeability .
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Pharmacokinetic Prospects: The target compound’s hybrid structure may offer improved oral bioavailability over bulkier analogs like 5m (benzylthio) or l/m (oxazolidinone-carbamates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
